molecular formula C14H14N2O3 B13276389 2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid

2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid

Cat. No.: B13276389
M. Wt: 258.27 g/mol
InChI Key: TTZOSKADNJZIGW-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid (CAS 1955548-04-5) is a sophisticated heterocyclic compound that serves as a versatile building block in synthetic and medicinal chemistry. Its molecular architecture integrates a phenyl-substituted imidazole moiety linked to an oxolane (tetrahydrofuran) ring bearing a carboxylic acid functional group . This structure confers distinct properties ideal for drug discovery research. The imidazole ring is a privileged scaffold in pharmacology, found in numerous bioactive molecules and approved drugs, and is known to participate in key interactions with biological targets, such as hydrogen bonding and aromatic stacking . The incorporated oxolane ring contributes conformational rigidity, which can enhance binding affinity by reducing the entropy penalty upon binding to a target protein. The carboxylic acid group provides a critical handle for further synthetic derivatization, enabling researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . Compounds featuring similar imidazole-carboxylic acid motifs have been identified as potent inhibitors of enzymes like Insulin Degrading Enzyme (IDE), which is implicated in Alzheimer's disease pathology and type-2 diabetes, highlighting the relevance of this chemotype in neurobiological and metabolic disorder research . Furthermore, such heterocyclic fragments are frequently explored in the design of enzyme inhibitors and receptor modulators, particularly in oncology research for targets like the epidermal growth factor receptor (EGFR) . The well-defined molecular structure and stability under standard handling conditions make this compound a reliable and valuable intermediate for researchers building complex molecules for high-throughput screening campaigns and lead optimization programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-(1-phenylimidazol-2-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c17-14(18)11-6-9-19-12(11)13-15-7-8-16(13)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6,9H2,(H,17,18)

InChI Key

TTZOSKADNJZIGW-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1C(=O)O)C2=NC=CN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Imidazole Ring Construction and Functionalization

The imidazole moiety is typically constructed via condensation reactions involving aldehydes and amines or through oxidative cyclization of imidazolines.

  • Imidazole Synthesis via Imidazoline Oxidation : A common approach involves preparing imidazolines by reacting substituted benzaldehydes with ethylenediamine under mild conditions with iodine and potassium carbonate as catalysts. The imidazoline intermediate is then oxidized to the imidazole ring using oxidants such as diacetoxyiodobenzene or bromotrichloromethane/DBU systems. This method provides good yields for certain substitutions but may suffer from low yields (<5%) for others, requiring alternative oxidants or methods.

  • Alternative Routes : Attempts to use activated carbon-O2 or palladium-carbon systems for oxidation have been largely unsuccessful due to poor yields. Multistep syntheses starting from iminoethers have been explored but are less favorable due to complexity.

  • Direct Substitution on Imidazole : The phenyl substituent at the 1-position is introduced via reaction of the imidazole nitrogen with phenyl-containing reagents or by starting from appropriately substituted benzaldehydes in the initial condensation step.

Oxolane Ring Functionalization

The oxolane (tetrahydrofuran) ring bearing the carboxylic acid at the 3-position can be prepared by:

  • Chlorination and Subsequent Reaction with Imidazole : A chlorinated oxolane derivative (e.g., 3-chlorotetrahydrofuran carboxylic acid) is reacted with the imidazole derivative to form the desired 2-(imidazol-2-yl)oxolane carboxylic acid via nucleophilic substitution.

  • Conventional Methods for Oxolane Derivatives : The oxolane ring with carboxylic acid substituents can be synthesized by known methods such as ring closure of appropriate hydroxy acids or via oxidation of tetrahydrofuran derivatives.

Coupling Strategies

  • The key coupling step typically involves nucleophilic substitution of a halogenated oxolane intermediate with the imidazole derivative under conditions such as reflux in an inert solvent like dimethylformamide (DMF) with a base (e.g., sodium bicarbonate) to facilitate substitution.

  • Alternative coupling can be achieved via Ugi/Wittig cascade reactions using isocyanoacetates and carboxylic acids to form oxazole derivatives, which share structural motifs with the target compound. These methods offer rapid and scalable synthesis but are more suited for oxazole rather than imidazole derivatives.

Representative Synthetic Route (Summarized)

Step Reagents/Conditions Outcome
1 Benzaldehyde derivative + ethylenediamine + iodine + potassium carbonate Formation of imidazoline intermediate
2 Oxidation with diacetoxyiodobenzene or bromotrichloromethane/DBU Conversion to 1-phenylimidazole derivative
3 Preparation of 3-chlorotetrahydrofuran-2-carboxylic acid (or equivalent) Halogenated oxolane intermediate
4 Nucleophilic substitution of halogenated oxolane with imidazole derivative in DMF with NaHCO3 Formation of 2-(1-phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid

Research Findings and Optimization

  • Activity and Stability Considerations : Studies on imidazole derivatives emphasize the importance of the carboxylic acid group and the imidazole ring for biological activity, which justifies the preservation of these groups during synthesis.

  • Solvent and Base Selection : DMF is commonly used as a solvent due to its polarity and ability to dissolve both organic and inorganic reagents. Sodium bicarbonate or other mild bases are preferred to avoid side reactions.

  • Yield and Purity : Oxidation steps to form imidazole rings can be yield-limiting; optimization of oxidants and reaction conditions is critical. The nucleophilic substitution step typically proceeds with good yields when using activated halogenated oxolane intermediates.

  • Scale-Up Potential : The described methods are amenable to scale-up, especially the one-step oxidation and coupling reactions, which reduce the number of purification steps and improve overall efficiency.

Comparative Table of Key Synthetic Parameters

Parameter Method A: Imidazoline Oxidation Method B: Multistep Iminoether Route Method C: Ugi/Wittig Cascade (Oxazole Synthesis)
Starting Materials Benzaldehyde derivatives, ethylenediamine Iminoethers, multiple reagents Isocyanoacetates, aldehydes, amines, carboxylic acids
Oxidation Agent Diacetoxyiodobenzene, bromotrichloromethane/DBU Not applicable Not applicable
Yield Moderate to good (variable by substitution) Low to moderate High (for oxazoles, not imidazoles)
Reaction Time Hours Longer, multistep Rapid, cascade reaction
Scalability Good Poor Excellent
Applicability to Target Compound Yes Limited No (for imidazole, but useful for related heterocycles)

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the imidazole ring.

Scientific Research Applications

2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The phenyl group in the target compound introduces steric bulk and aromatic π-electron density, which may reduce solubility in polar solvents compared to methyl/ethyl analogs. The electron-withdrawing nature of the phenyl group could also alter reactivity in nucleophilic or electrophilic reactions .

Stereochemical Considerations :

  • The trans-configuration of the phenyl derivative () contrasts with the racemic mixtures of methyl/ethyl analogs. This stereochemical specificity may influence crystallinity, melting points, and binding affinity in target interactions (e.g., enzyme active sites) .

Molecular Weight Trends :

  • The phenyl analog has the highest molecular weight (258.28 g/mol), followed by ethyl (210.23 g/mol) and methyl (196.21 g/mol) derivatives. This trend correlates with substituent size and impacts applications in drug discovery, where molecular weight affects pharmacokinetics .

Biological Activity

2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid, also known by its CAS number 1864003-60-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

The compound's molecular formula is C14H14N2O3C_{14}H_{14}N_{2}O_{3} with a molecular weight of 258.27 g/mol. The structure features an oxolane ring and an imidazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
CAS Number1864003-60-0

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of various imidazole derivatives, including 2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid. Research indicates that compounds with imidazole rings often exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy
In a comparative study, derivatives of imidazole were evaluated for their Minimum Inhibitory Concentration (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that certain modifications to the imidazole structure enhance antibacterial activity, with MIC values reported as low as 2 µg/mL for some derivatives .

Anticancer Activity

The imidazole scaffold is well-known for its anticancer properties. A study focusing on similar compounds found that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Research Findings
A recent investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications to the oxolane ring significantly affect cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups showed increased potency, suggesting that 2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid may also exhibit similar properties .

Compound TypeActivityMIC/IC50 Values
Imidazole DerivativesAntibacterial2 µg/mL (S. aureus)
Oxolane-modified ImidazolesAnticancerIC50 < 10 µM (various lines)

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been documented in several studies. These compounds can inhibit key inflammatory mediators, such as cytokines and prostaglandins.

Mechanism of Action
Studies have shown that imidazole derivatives can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines .

Q & A

Q. What are the core synthetic strategies for 2-(1-Phenyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid?

The synthesis typically involves coupling a phenyl-substituted imidazole precursor with an oxolane-3-carboxylic acid derivative. Key steps include:

  • Nucleophilic substitution : Reacting 1-phenylimidazole derivatives with activated oxolane intermediates (e.g., brominated oxolane) under basic conditions (e.g., NaH or K₂CO₃).
  • Carboxylic acid functionalization : Oxidation or hydrolysis of ester-protected intermediates to yield the free carboxylic acid group .
  • Purification : Column chromatography or recrystallization to isolate the product, as described for analogous oxolane-imidazole systems .

Table 1. Key Physical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₃N₂O₃
Molecular Weight257.27 g/mol
SolubilitySoluble in DMSO, DMF; moderate in MeOH

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Assign peaks for the imidazole ring (δ 7.5–8.5 ppm for aromatic protons) and oxolane ring (δ 3.5–4.5 ppm for oxolane protons) .
  • FT-IR : Confirm carboxylic acid (-COOH) via O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry and confirm spatial arrangement using SHELX software for refinement .

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